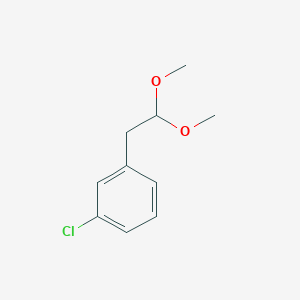

![molecular formula C14H13F3N2O B2392245 N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280975-61-2](/img/structure/B2392245.png)

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

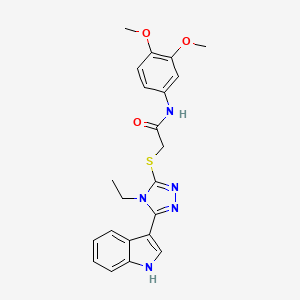

“N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . Recent advances in trifluoromethylation of carbon-centered radical intermediates have also been reported .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often introduced through trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

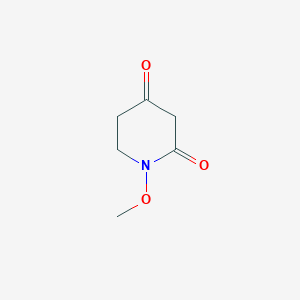

Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . They are valuable synthetic targets and are used in the construction of fluorinated pharmacons .Applications De Recherche Scientifique

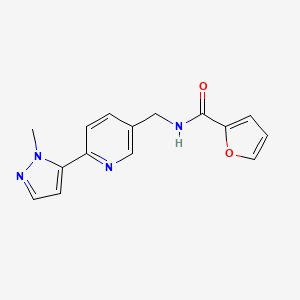

- The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials. N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide serves as a precursor for introducing the trifluoromethyl moiety into organic molecules. Researchers explore its use in radical trifluoromethylation reactions, where it participates in carbon-centered radical intermediates .

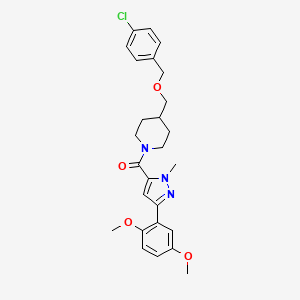

- Derivatives of this compound exhibit promising antibacterial properties. Specifically, N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and evaluated. Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by methicillin-resistant strains .

- Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and versatile building blocks. N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide can serve as a precursor for TFMKs. These compounds find applications in drug discovery, especially when fluorinated pharmacons are desired. Researchers investigate their potential as enzyme inhibitors, ligands, and bioactive molecules .

Trifluoromethylation Reactions

Antibacterial Activity

Fluorinated Pharmaceuticals

Propriétés

IUPAC Name |

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c15-14(16,17)11-4-2-10(3-5-11)8-12(20)19-13(9-18)6-1-7-13/h2-5H,1,6-8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXNRUAKCIHBQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392162.png)

![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)

![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)

![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)

![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)

![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)